2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-boronic Acid Pinacol Ester

Description

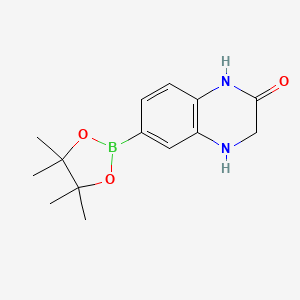

2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-boronic acid pinacol ester is a boronic acid derivative featuring a partially saturated quinoxaline core with an oxo group at position 2 and a pinacol-protected boronic acid moiety at position 5. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in organic synthesis for constructing biaryl and heteroaryl frameworks .

Properties

IUPAC Name |

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-quinoxalin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BN2O3/c1-13(2)14(3,4)20-15(19-13)9-5-6-10-11(7-9)16-8-12(18)17-10/h5-7,16H,8H2,1-4H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXPBJXFYSMRMJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC(=O)CN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 2-oxo-1,2,3,4-tetrahydroquinoxaline with boronic acid derivatives under specific conditions. One common method involves the use of pinacol as a protecting group for the boronic acid, followed by a subsequent reaction with the quinoxaline derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process typically includes the use of catalysts and controlled reaction environments to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-boronic Acid Pinacol Ester can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

Substitution: Substitution reactions can occur at various positions on the quinoxaline ring.

Common Reagents and Conditions:

Oxidation reactions may use reagents such as hydrogen peroxide or other oxidizing agents.

Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.

Substitution reactions can be carried out using nucleophiles and appropriate solvents.

Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in various applications.

Scientific Research Applications

Chemistry: In organic chemistry, this compound is used as a building block for the synthesis of more complex molecules. It is particularly useful in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used in the formation of carbon-carbon bonds.

Biology: The compound has applications in biological research, particularly in the study of enzyme inhibitors and other bioactive molecules. Its boronic acid moiety can interact with various biological targets, making it a valuable tool in drug discovery.

Medicine: In medicinal chemistry, 2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-boronic Acid Pinacol Ester is explored for its potential therapeutic properties. It may be used as a precursor in the synthesis of pharmaceuticals, particularly those targeting specific diseases.

Industry: In the chemical industry, this compound is used in the production of various chemicals and materials. Its versatility and reactivity make it a valuable intermediate in the synthesis of a wide range of products.

Mechanism of Action

The mechanism by which 2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-boronic Acid Pinacol Ester exerts its effects involves its interaction with molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with diols and other functional groups, which can modulate biological processes. The specific molecular targets and pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-boronic Acid Pinacol Ester ()

- Core structure: Isoquinoline (one nitrogen atom in the aromatic ring) vs. quinoxaline (two nitrogen atoms).

- Substituents : Oxo group at position 1 vs. position 2.

- Impact: The isoquinoline core may exhibit distinct electronic properties, altering cross-coupling efficiency.

1-Methyl-1,2,3,4-tetrahydroquinoxaline-6-boronic Acid Pinacol Ester ()

- Substituent : Methyl group at position 1 instead of oxo.

- Molecular weight : 274.17 g/mol.

- This could influence bioavailability in drug discovery .

Functional Group Modifications

N-Boc-1,2,3,4-Tetrahydroisoquinoline-6-boronic Acid Pinacol Ester ()

- Substituent : tert-Butoxycarbonyl (Boc) protecting group.

- Molecular formula: C₂₀H₃₀BNO₄.

- Impact : The Boc group enhances stability during synthetic workflows, making this derivative preferable for multi-step syntheses requiring temporary protection of reactive sites .

2-Methoxyquinoline-6-boronic Acid Pinacol Ester ()

- Core structure: Fully aromatic quinoline vs. partially saturated quinoxaline.

- Substituent : Methoxy group at position 2.

- Molecular weight : 285.15 g/mol.

- Impact : The methoxy group’s electron-donating nature may accelerate cross-coupling reactions by modulating the boronic ester’s electrophilicity .

Aromatic vs. Non-Aromatic Boronic Esters

4-(2-Oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester ()

- Core structure: Phenyl ring with a pyrrolidinone substituent.

- Molecular weight : 287.16 g/mol.

- Impact: The polar pyrrolidinone group increases water solubility and introduces hydrogen-bonding sites, which may improve interactions with biological targets .

4-Nitrophenylboronic Acid Pinacol Ester ()

- Substituent : Nitro group (electron-withdrawing).

- Reactivity: Rapid reaction with H₂O₂, forming a phenolate intermediate (λmax = 405 nm). This contrasts with slower kinetics observed in non-electron-deficient boronic esters .

Comparative Data Table

Key Research Findings

- Suzuki-Miyaura Reactivity : Electron-withdrawing groups (e.g., oxo, nitro) on the aromatic ring generally enhance boronic ester reactivity in cross-coupling reactions by increasing electrophilicity .

- Stability : Pinacol esters are hydrolytically stable under basic conditions but react with H₂O₂ to form boronic acids, a property leveraged in sensing applications .

- Safety Considerations: Limited safety data are available for many analogs (e.g., ), emphasizing the need for caution in handling .

Biological Activity

2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-boronic Acid Pinacol Ester is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, supported by recent research findings and case studies.

- Molecular Formula : C14H19BN2O3

- Molecular Weight : 274.13 g/mol

- Structure : The compound features a quinoxaline core with a boronic acid ester modification, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

- Formation of the quinoxaline framework.

- Boronation to introduce the boronic acid moiety.

- Esterification with pinacol to yield the final product.

Antiproliferative Effects

Recent studies have demonstrated that derivatives of quinoxaline compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance:

- Compound 13d , a related quinoxaline derivative, showed IC50 values of 0.126 μM against HeLa cells and 0.071 μM against SMMC-7721 cells . This indicates that structural modifications around the quinoxaline core can enhance biological potency.

The biological activity of this compound is attributed to its ability to inhibit tubulin polymerization and induce apoptosis in cancer cells. The binding affinity at the colchicine site on tubulin suggests a mechanism similar to that of established antitumor agents .

Study on ASK1 Inhibition

A recent investigation into quinoxaline derivatives highlighted their potential as inhibitors of apoptosis signal-regulating kinase 1 (ASK1). For example:

- Compound 26e , a dibromo-substituted quinoxaline derivative, demonstrated an IC50 value of 30.17 nM against ASK1 and significantly improved cell survival rates in hepatocyte models . This suggests that similar derivatives could be developed from the 2-Oxo-1,2,3,4-tetrahydroquinoxaline framework.

Data Table: Biological Activity Summary

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Compound 13d | HeLa | 0.126 | Tubulin polymerization inhibition |

| Compound 13d | SMMC-7721 | 0.071 | Apoptosis induction |

| Compound 26e | LO2 (liver cells) | 0.030 | ASK1 inhibition |

Future Directions

The promising biological activities observed in related compounds suggest that further exploration of structural modifications on the 2-Oxo-1,2,3,4-tetrahydroquinoxaline scaffold could lead to new therapeutic agents targeting cancer and other diseases characterized by dysregulated apoptosis.

Q & A

Q. Key Considerations :

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate the boronic ester.

- Monitor reaction progress using to confirm boronate formation (characteristic peaks at ~30 ppm) .

Basic: How can researchers validate the purity and structural integrity of this compound?

Answer:

Analytical Workflow :

- HPLC/GC : Assess purity (>97% by GC/HPLC, as seen in analogous boronic esters) .

- Spectroscopy :

Data Interpretation : Cross-reference with databases like PubChem (CID: 59418714 for analogs) to resolve ambiguities .

Advanced: How does the oxo group in the tetrahydroquinoxaline scaffold influence Suzuki-Miyaura coupling efficiency?

Answer:

The electron-withdrawing oxo group alters electronic density, potentially reducing reactivity in cross-coupling. Mitigation strategies include:

- Catalyst Optimization : Use Pd(PPh) or XPhos Pd G3 to enhance oxidative addition.

- Base Selection : KCO or CsCO in THF/HO mixtures improves turnover .

- Steric Effects : The oxo group may hinder transmetallation; pre-activation with Lewis acids (e.g., BF·OEt) can enhance reactivity .

Case Study : Analogous 2-methoxyquinoline-6-boronic esters achieve ~80% yield under optimized Pd catalysis .

Advanced: What stability challenges arise during long-term storage, and how can they be addressed?

Answer:

Stability Risks :

- Hydrolysis of the pinacol ester in humid conditions.

- Oxidative deboronation under ambient light.

Q. Best Practices :

- Storage : Argon atmosphere, –20°C in anhydrous DMSO or THF. Desiccants (e.g., molecular sieves) prevent moisture ingress .

- Monitoring : Periodic checks for ester hydrolysis (appearance of free boronic acid protons at δ 8–10 ppm) .

Stability Data : Related compounds (e.g., 4-formylphenylboronic pinacol ester) show <5% degradation over 6 months under inert storage .

Advanced: How to resolve contradictions in reactivity data between computational models and experimental results?

Answer:

Common Discrepancies :

- DFT calculations may underestimate steric hindrance from the tetrahydroquinoxaline ring.

- Solvent effects (e.g., polarity, coordination) not fully captured in silico.

Q. Resolution Workflow :

Experimental Validation : Perform kinetic studies under varied conditions (solvent, temperature).

Computational Refinement : Include explicit solvent molecules or use MD simulations to model solvation shells.

Synergistic Analysis : Compare Hammett substituent constants (σ) for boronate vs. oxo groups to refine electronic parameters .

Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles (prevents skin/eye contact with boronate esters) .

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Spill Management : Neutralize with damp sand or vermiculite; avoid water to prevent exothermic hydrolysis .

Toxicity Data : Analogous boronic esters (e.g., 3-carboxybenzeneboronic acid pinacol ester) show low acute toxicity (LD > 2000 mg/kg in rats) but may irritate mucous membranes .

Advanced: How to functionalize the tetrahydroquinoxaline core post-boronation for target-oriented synthesis?

Answer:

Functionalization Routes :

- N-Alkylation : React with alkyl halides in DMF using NaH as a base.

- Oxidation : Convert the oxo group to a carbonyl with PCC or IBX for further conjugation.

- Cross-Coupling : Utilize the boronate in sequential Suzuki reactions (e.g., biaryl synthesis) .

Example : Post-functionalization of 2-oxo-1,2,3,4-tetrahydroquinoxaline derivatives enables access to kinase inhibitors or fluorescent probes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.